Macrocarpal B

Vue d'ensemble

Description

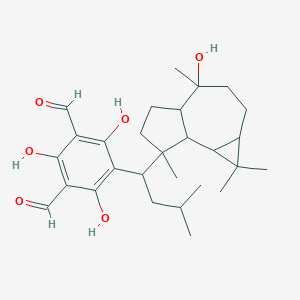

Macrocarpal B is an antibacterial compound that can be isolated from the branch of Eucalyptus globulus . It has been used for the research of periodontal disease .

Synthesis Analysis

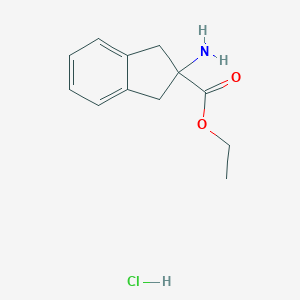

Macrocarpals are structurally characterized by isopentyl phioroglucinol dialdehyde fused to various sesquiterpene skeletons . The first stereoselective total synthesis of macrocarpal-C, which is identical with macrocarpal G, has been reported . The synthesis involved an efficient coupling of the aromatic side-chain unit with enone, prepared from commercially available and inexpensive (+)-3-carene .

Molecular Structure Analysis

The molecular formula of this compound is C28H40O6 . The structures of macrocarpals were analyzed by means of NMR analyses .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antibacterial Activity

Macrocarpal B, isolated from the leaves of Eucalyptus macrocarpa, has demonstrated significant antibacterial properties. Yamakoshi et al. (1992) identified its structure and noted its efficacy against various bacterial strains, indicating its potential use in developing antibacterial agents (Yamakoshi et al., 1992).

Semisynthesis and Structural Analysis

Alliot et al. (2013) reported on the semisynthesis of macrocarpal C from this compound. This process facilitates the study of macrocarpal structures and their biological activities, expanding the scope of research in natural product chemistry (Alliot et al., 2013).

Antifungal Properties

This compound has also been explored for its antifungal properties. Wong et al. (2015) demonstrated its effectiveness against Trichophyton mentagrophytes, a common cause of dermatomycosis. This study suggests its potential as a natural antifungal agent (Wong et al., 2015).

Dental Applications

Research by Nagata et al. (2006) explored this compound's effects on oral bacteria, particularly Porphyromonas gingivalis, which is implicated in periodontal disease. Their findings suggest that macrocarpals could be effective in oral healthcare products (Nagata et al., 2006).

Antifouling Activity

In marine biology, this compound has shown promise as an antifouling agent. Singh et al. (1999) reported its effectiveness in inhibiting the attachment of the blue mussel, Mytilus edulis galloprovincialis, suggesting its potential in marine antifouling applications (Singh et al., 1999).

Antimicrobial Activity

Further extending its antimicrobial potential, this compound has been isolated and identified for its strong antimicrobial properties, as demonstrated by Yin et al. (2013). This suggests its use in developing new antimicrobial agents (Yin et al., 2013).

Anticancer Potential

Qi et al. (2020) investigated this compound's efficacy against colorectal cancer, indicating its potential as a small molecule compound in cancer therapy (Qi et al., 2020).

Dipeptidyl Peptidase 4 Inhibition

Kato et al. (2017) identified this compound's role in inhibiting dipeptidyl peptidase 4, which is significant for treating type-2 diabetes mellitus. This research opens avenues for developing natural DPP-4 inhibitors (Kato et al., 2017).

Mécanisme D'action

Mode of Action

Macrocarpal B acts as an inhibitor, blocking the binding between the PLA2R and its antibodies . It emerged as the most potent inhibitor in a comprehensive screening of over 4000 small-molecule compounds . This compound reduces the antigen-antibody interaction by nearly 30% in a dose-dependent manner . It binds to the immobilized PLA2R with an affinity of 1.47 × 10^-6 M, while showing no binding to anti-PLA2R IgG .

Biochemical Pathways

It is known that the compound interferes with the pla2r-antibody interaction, which plays a crucial role in the pathogenesis of mn . By inhibiting this interaction, this compound could potentially alter the course of the disease.

Result of Action

This compound’s inhibition of the PLA2R-antibody interaction has several effects at the cellular level. In human podocytes exposed to MN plasma, this compound reduced the binding of anti-PLA2R IgG to podocytes and decreased podocin expression, impaired migration function, and reduced cell viability . These effects suggest that this compound could potentially mitigate the cellular injuries associated with MN.

Action Environment

It is known that this compound can be isolated from the branch of eucalyptus globulus , suggesting that the compound may be influenced by factors such as the growth conditions of the plant

Propriétés

IUPAC Name |

5-[(1S)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3/t17-,18-,19-,21-,22-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLPTYJTKWQCDX-NGLILROZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CC[C@@H]3[C@@H]2[C@H]4[C@H](C4(C)C)CC[C@@]3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162130 | |

| Record name | Macrocarpal B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142698-60-0 | |

| Record name | Macrocarpal B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142698-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macrocarpal B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142698600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macrocarpal B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)

![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)